2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile
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Overview
Description
2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a biphenyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Amine derivatives of the carbonitrile group.
Substitution: Halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-3-cyano-4-phenylthiophene: Similar structure but lacks the biphenyl group.
2-Amino-4-phenylthiophene-3-carbonitrile: Similar structure but lacks the biphenyl group.
2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile: Similar structure with a methyl-substituted phenyl group.
Uniqueness: 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile is unique due to the presence of the biphenyl group, which can enhance its electronic properties and biological activity compared to other thiophene derivatives. This structural feature may contribute to its potential as a versatile building block in the synthesis of novel compounds with improved properties.
Properties
IUPAC Name |
2-amino-4-(4-phenylphenyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJJRYQRHWIEFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=C3C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350061 |
Source
|
Record name | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519016-83-2 |
Source
|
Record name | 2-Amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519016-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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